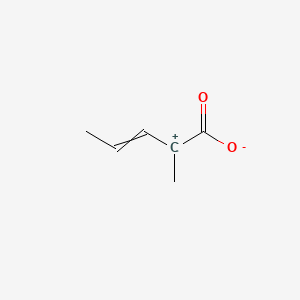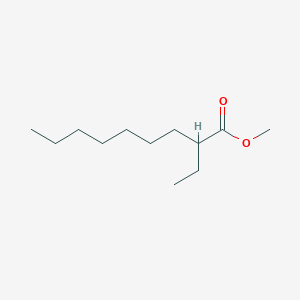
Methyl 2-ethylnonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-ethylnonanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its fruity aroma and is used in various applications, including the flavor and fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-ethylnonanoate can be synthesized through the esterification of 2-ethylnonanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Methyl 2-ethylnonanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-ethylnonanoic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol, 2-ethylnonanol.
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 2-ethylnonanoic acid and methanol.
Reduction: 2-ethylnonanol.
Transesterification: A different ester and methanol.
科学研究应用
Methyl 2-ethylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.
作用机制
The mechanism of action of methyl 2-ethylnonanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the flavor and fragrance industry, its mechanism is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response. In biological systems, it may interact with cellular components, influencing metabolic pathways and physiological processes.
相似化合物的比较
Methyl 2-ethylnonanoate can be compared with other esters, such as:
Methyl nonanoate: Similar structure but lacks the ethyl group, resulting in different chemical properties and applications.
Ethyl nonanoate: Similar ester but with an ethyl group instead of a methyl group, leading to variations in aroma and reactivity.
Methyl 2-nonenoate: Contains a double bond, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for particular applications in the flavor and fragrance industry.
属性
CAS 编号 |
56682-35-0 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
methyl 2-ethylnonanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(5-2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI 键 |
WMRXZLMVHTVUNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(CC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


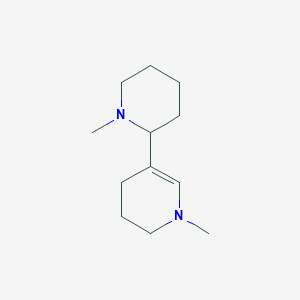
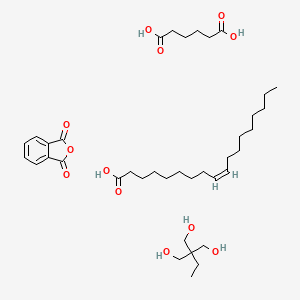

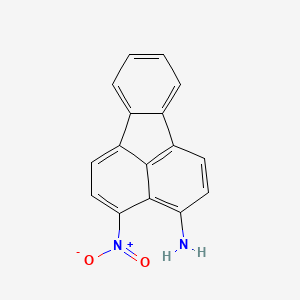

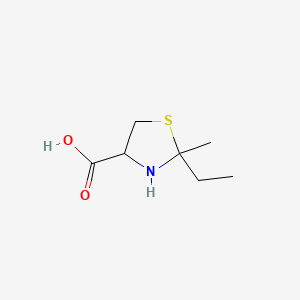

![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
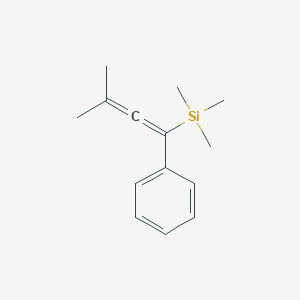
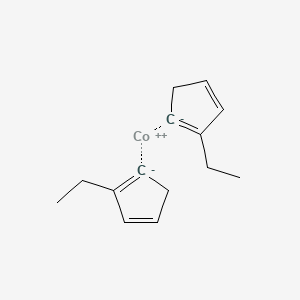
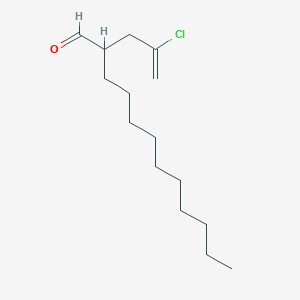
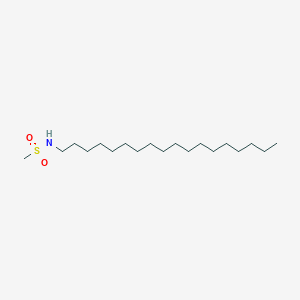
![4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B14640519.png)
